1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. Its molecular formula is CHBrClF, and it features a benzene ring substituted with bromine, chlorine, ethoxy, and fluorine groups. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.
1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene is classified as a halogenated aromatic hydrocarbon. It falls under the category of organohalides, which are compounds containing carbon-halogen bonds. The presence of multiple halogen substituents enhances its reactivity and potential applications in organic synthesis.
The synthesis of 1-bromo-2-chloro-4-ethoxy-5-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination and chlorination of an ethoxy-fluorobenzene precursor.
The structure of 1-bromo-2-chloro-4-ethoxy-5-fluorobenzene can be represented using the SMILES notation: FC1=C(OCC)C=C(Cl)C(Br)=C1
. This illustrates the arrangement of the bromine, chlorine, ethoxy, and fluorine substituents on the benzene ring.
1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene is capable of undergoing various chemical reactions:
Common reagents for these reactions include palladium catalysts and bases like potassium carbonate, often conducted in solvents such as dimethylformamide.
The mechanism of action for 1-bromo-2-chloro-4-ethoxy-5-fluorobenzene primarily involves its electrophilic aromatic substitution capabilities. The presence of multiple halogen substituents enhances its reactivity towards electrophiles, allowing it to form stable intermediates during chemical transformations.
The chemical properties include:
1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene has several scientific applications:
This detailed analysis highlights the significance of 1-bromo-2-chloro-4-ethoxy-5-fluorobenzene in various scientific fields, showcasing its potential as a versatile building block in organic chemistry.
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4